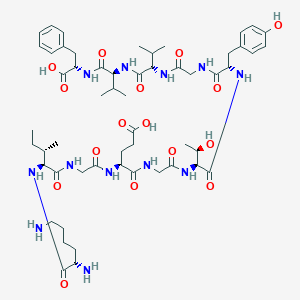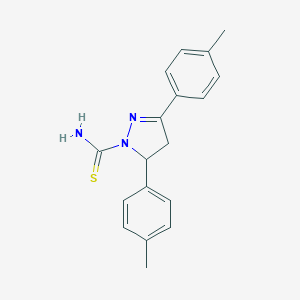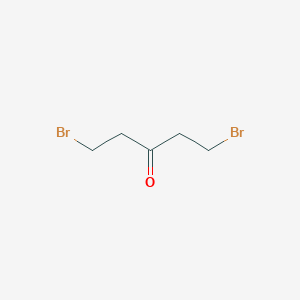
1,5-Dibromopentan-3-one
Übersicht
Beschreibung
1,5-Dibromopentan-3-one is a chemical compound with the molecular formula C5H8Br2O . It has a molecular weight of 243.93 . It is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 1,5-Dibromopentan-3-one involves the use of N-Bromosuccinamide (1.70 mol) added to a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L). The reaction mixture is then heated at reflux for 14 hours .Molecular Structure Analysis
The molecular structure of 1,5-Dibromopentan-3-one contains a total of 15 bonds; 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ketone (aliphatic) .Chemical Reactions Analysis
1,5-Dibromopentan-3-one is used as an intermediate for dezocine, using 1-methyl-7-methoxy-2-tetralone . It is also used in the preparation of 1,5-di-Grignard reagent .Physical And Chemical Properties Analysis
1,5-Dibromopentan-3-one is a solid or liquid at room temperature . The InChI code for this compound is 1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heteracyclohexanes
“1,5-Dibromopentan-3-one” can be used in the preparation of 3-substituted-1,5-dibromopentanes, which are precursors to heteracyclohexanes . Heteracyclohexanes are a class of organic compounds that contain a six-membered ring with at least one heteroatom (an atom other than carbon). These compounds have potential applications in various fields, including medicinal chemistry and materials science .
Preparation of Liquid Crystalline Derivatives
This compound is also important in the preparation of liquid crystalline derivatives containing 6-membered heterocyclic rings . Liquid crystals have unique properties between those of conventional liquids and those of solid crystals. For example, they may flow like a liquid, but their molecules may be oriented in a crystal-like way. These properties make them useful in a wide range of applications, from electronic displays to thermal insulation .
Chemical Synthesis
“1,5-Dibromopentan-3-one” can be used in various areas of chemical synthesis . For instance, it can be used as a reagent in the synthesis of other complex organic compounds. Its two bromine atoms make it a good electrophile, allowing it to participate in various types of chemical reactions .
Chromatography
This compound can be used in chromatography, a laboratory technique for the separation of mixtures . The compound can be used as a standard or a target compound in chromatographic analysis .
Analytical Chemistry
“1,5-Dibromopentan-3-one” can be used in analytical chemistry, particularly in techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques are used to identify and quantify the components of a sample .
Material Science
In material science, “1,5-Dibromopentan-3-one” can be used in the synthesis of new materials . For example, it can be used in the preparation of polymers or other macromolecular materials .
Safety and Hazards
The compound is classified under GHS07 and has a signal word of 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Relevant Papers The paper “The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes” discusses the synthesis of 1,5-Dibromopentan-3-one .
Wirkmechanismus
Target of Action
The primary target of 1,5-Dibromopentan-3-one is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
1,5-Dibromopentan-3-one acts as a cholinergic modulator . It binds to and blocks the nicotinic acetylcholine receptor, thereby inhibiting the action of acetylcholine, a neurotransmitter .
Biochemical Pathways
The compound’s action affects the cholinergic pathway . By blocking the nicotinic acetylcholine receptor, it disrupts the normal functioning of this pathway, leading to downstream effects on nerve signal transmission .
Result of Action
The molecular and cellular effects of 1,5-Dibromopentan-3-one’s action primarily involve the inhibition of acetylcholine synthesis in the brain . This can have significant implications for mental and psychiatric conditions .
Action Environment
Environmental factors such as temperature and storage conditions can influence the action, efficacy, and stability of 1,5-Dibromopentan-3-one . For instance, it is recommended to store the compound in a dry room at normal temperature .
Eigenschaften
IUPAC Name |
1,5-dibromopentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWRMAONKJMECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456679 | |
| Record name | 1,5-dibromopentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromopentan-3-one | |
CAS RN |
140200-76-6 | |
| Record name | 1,5-dibromopentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,5-dibromopentan-3-one utilized in the synthesis of macrocyclic diynes?
A1: 1,5-Dibromopentan-3-one serves as a key electrophile in the synthesis of 14-membered ring diynes []. The research highlights two specific reactions:
- Synthesis of cyclotetradeca-4,11-diynone derivatives: The ethylene ketal of 1,5-dibromopentan-3-one reacts with the dilithium salt of 1,8-nonadiyne. This reaction forms the diketal precursor to cyclotetradeca-4,11-diynone, which can be deprotected to obtain the desired ketone [].
- Synthesis of 1,8-dioxacyclotetradeca-4,11-diyne: 1,5-Dibromopentan-3-one is first converted to its corresponding dioxane derivative (1,5-dibromo-3-oxapentane). This derivative then reacts with the dilithium salt of 5-oxanona-1,8-diyne to yield 1,8-dioxacyclotetradeca-4,11-diyne [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



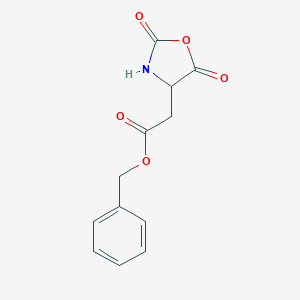
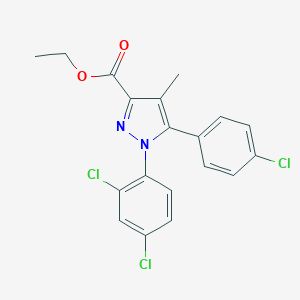



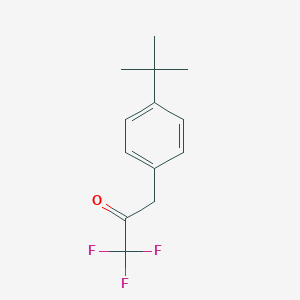


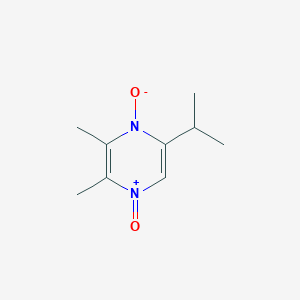
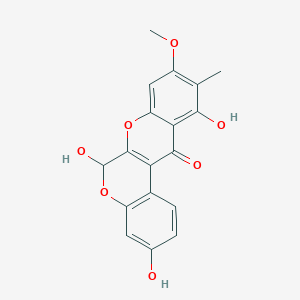
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
